molecular formula C18H16Cl2N4OS2 B14932916 2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B14932916
M. Wt: 439.4 g/mol
InChI Key: HFUDAHUDJKRPKL-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a benzylsulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Attachment of the Benzylsulfanyl Moiety: The benzylsulfanyl group is attached through a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne.

    Final Assembly: The final compound is assembled by coupling the triazole intermediate with the benzylsulfanyl derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide group and formation of corresponding carboxylic acids or amines.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics or antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The dichlorophenyl group can enhance the compound’s binding affinity to its targets, while the benzylsulfanyl moiety can modulate its solubility and bioavailability.

Comparison with Similar Compounds

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    2-({5-[(benzylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound has a phenyl group instead of a dichlorophenyl group, which may affect its biological activity and binding affinity.

    2-({5-[(benzylsulfanyl)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: The presence of a single chlorine atom in the phenyl group can lead to different reactivity and biological effects.

    2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide:

Properties

Molecular Formula

C18H16Cl2N4OS2

Molecular Weight

439.4 g/mol

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16Cl2N4OS2/c19-13-6-7-15(14(20)8-13)24-17(22-23-18(24)27-10-16(21)25)11-26-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H2,21,25)

InChI Key

HFUDAHUDJKRPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N

Origin of Product

United States

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